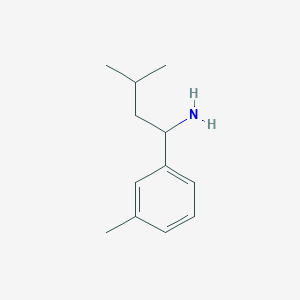
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol is a chemical compound with the molecular formula C21H27NO and a molecular weight of 309.4 g/mol . This compound is known for its unique blend of chemical properties, making it a valuable asset in various scientific research applications . It is also referred to as HS665 in some scientific literature .
Preparation Methods
The synthesis of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol involves multiple steps, including the reaction of cyclobutylmethyl and phenethyl amines with appropriate reagents to form the desired product. The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may vary, but typically involve scaling up the laboratory synthesis procedures to produce larger quantities of the compound.
Chemical Reactions Analysis
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but can include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing due to its high purity and well-defined chemical properties . In biology and medicine, it is studied for its potential effects on various biological pathways and molecular targets . Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. It is known to act as a biased ligand at the kappa opioid receptor, preferentially activating certain signaling pathways over others . This selective activation can lead to desired physiological effects with reduced adverse reactions. The molecular targets involved include G protein-coupled receptors and their associated signaling pathways .
Comparison with Similar Compounds
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol is unique in its specific chemical structure and properties. Similar compounds include 3-(2-((cyclopropylmethyl)(phenethyl)amino)ethyl)phenol, which also acts as a biased ligand at the kappa opioid receptor but with different bias factors . Other related compounds may include various derivatives with modified functional groups, each with their own unique properties and applications .
Properties
CAS No. |
1409931-92-5 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[2-[cyclobutylmethyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C21H27NO/c23-21-11-5-8-19(16-21)13-15-22(17-20-9-4-10-20)14-12-18-6-2-1-3-7-18/h1-3,5-8,11,16,20,23H,4,9-10,12-15,17H2 |
InChI Key |
YNVKFHIWFDRVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13042215.png)

![(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13042225.png)








![(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042287.png)

![(2s,4s)-2-[(R)-Carboxy{[(2r)-2-{[(4-Ethyl-2,3-Dioxopiperazin-1-Yl)carbonyl]amino}-2-Phenylacetyl]amino}methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid](/img/structure/B13042295.png)
